alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid is a chemical compound with the molecular formula C16H23ClO4 and a molecular weight of 314.812 g/mol . This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity . The presence of chlorine and methyl groups in its structure further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid typically involves the chlorination of 5,7-dimethyl-1,3-adamantanediacetic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted adamantane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure allow it to form stable complexes with various metal ions, which can then participate in catalytic processes or other chemical reactions . Additionally, its rigid adamantane core provides a stable framework for the attachment of other functional groups, enhancing its reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid can be compared with other similar compounds such as:
- Alpha-chloro-3,5-dimethyl-1-adamantaneacetic acid
- Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid
- Alpha,alpha’-dibromo-1,3-adamantanediacetic acid
These compounds share the adamantane core structure but differ in the number and position of substituents, which can significantly affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
16668-47-6 |
---|---|
Molekularformel |
C16H23ClO4 |
Molekulargewicht |
314.80 g/mol |
IUPAC-Name |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]-2-chloroacetic acid |
InChI |
InChI=1S/C16H23ClO4/c1-13-4-14(2)6-15(5-13,3-10(18)19)9-16(7-13,8-14)11(17)12(20)21/h11H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
JKZPRSYNGKECDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.